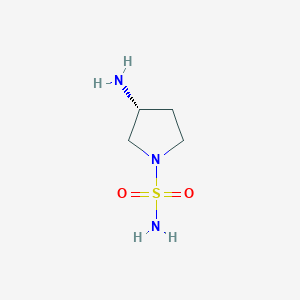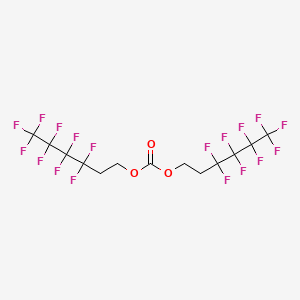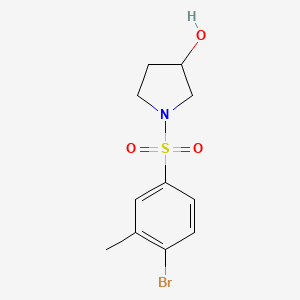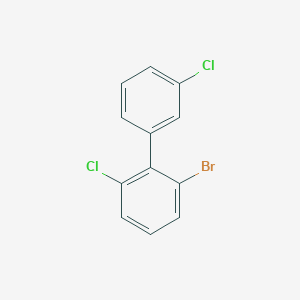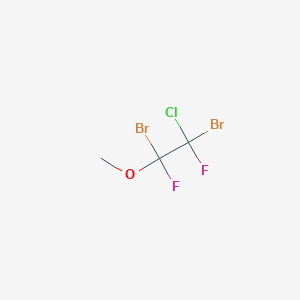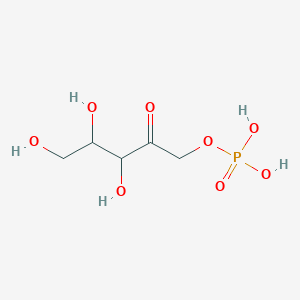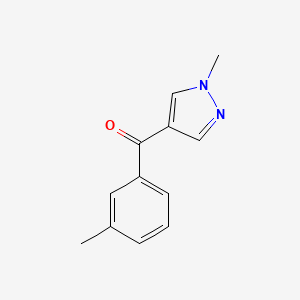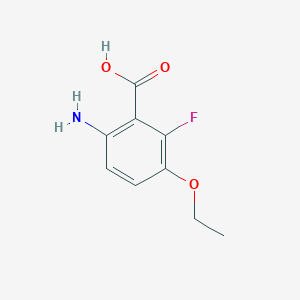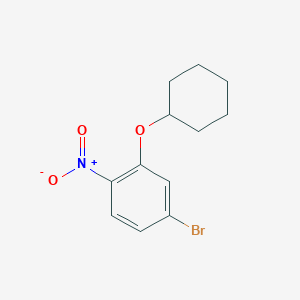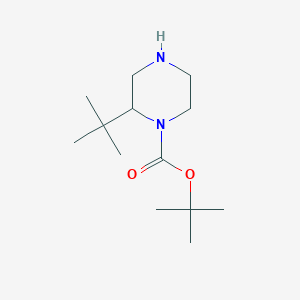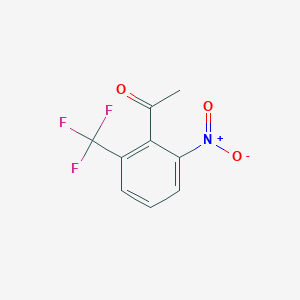
2'-Nitro-6'-(trifluoromethyl)acetophenone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethanone, 1-[2-nitro-6-(trifluoromethyl)phenyl]- is a chemical compound with the molecular formula C9H6F3NO3 It is characterized by the presence of a nitro group and a trifluoromethyl group attached to a phenyl ring, which is further connected to an ethanone moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone, 1-[2-nitro-6-(trifluoromethyl)phenyl]- typically involves the nitration of a trifluoromethyl-substituted aromatic compound followed by a Friedel-Crafts acylation reaction. The nitration process introduces the nitro group into the aromatic ring, and the Friedel-Crafts acylation attaches the ethanone moiety .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, reaction time, and the use of catalysts such as aluminum chloride (AlCl3) for the Friedel-Crafts acylation .
Analyse Des Réactions Chimiques
Types of Reactions
Ethanone, 1-[2-nitro-6-(trifluoromethyl)phenyl]- undergoes various chemical reactions, including:
Common Reagents and Conditions
Reduction: Common reagents include hydrogen gas (H2) and palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate the substitution reaction.
Major Products Formed
Reduction: The major product is the corresponding amine derivative.
Substitution: The major products depend on the nucleophile used, resulting in various substituted derivatives.
Applications De Recherche Scientifique
Ethanone, 1-[2-nitro-6-(trifluoromethyl)phenyl]- has several scientific research applications:
Mécanisme D'action
The mechanism of action of Ethanone, 1-[2-nitro-6-(trifluoromethyl)phenyl]- involves its interaction with molecular targets through its functional groups. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, while the trifluoromethyl group can enhance the compound’s lipophilicity, affecting its distribution and activity within biological systems .
Comparaison Avec Des Composés Similaires
Propriétés
Numéro CAS |
1227600-54-5 |
|---|---|
Formule moléculaire |
C9H6F3NO3 |
Poids moléculaire |
233.14 g/mol |
Nom IUPAC |
1-[2-nitro-6-(trifluoromethyl)phenyl]ethanone |
InChI |
InChI=1S/C9H6F3NO3/c1-5(14)8-6(9(10,11)12)3-2-4-7(8)13(15)16/h2-4H,1H3 |
Clé InChI |
LCXRHTVTVGRVAK-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=C(C=CC=C1[N+](=O)[O-])C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




